Cbz-2-Methoxy-L-Phenylalanine Cbz-2-Methoxy-L-Phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC3681364
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 329.42

Cbz-2-Methoxy-L-Phenylalanine

CAS No.:

Cat. No.: VC3681364

Molecular Formula:

Molecular Weight: 329.42

* For research use only. Not for human or veterinary use.

Cbz-2-Methoxy-L-Phenylalanine -

Specification

Molecular Weight 329.42

Introduction

Structural Characterization and Chemical Identity

Molecular Structure and Nomenclature

Cbz-2-Methoxy-L-Phenylalanine is a protected amino acid derivative characterized by the presence of a carbobenzyloxy (Cbz) group protecting the amino function of L-phenylalanine, with a methoxy substituent at the 2-position of the phenyl ring. The Cbz group, also commonly abbreviated as Z, serves as a temporary blocking agent for the amino group during peptide synthesis. Similar to other Cbz-protected amino acids, this compound features a benzyloxycarbonyl moiety linked to the nitrogen atom of the amino acid backbone. The 2-methoxy substituent on the phenyl ring distinguishes this compound from standard Cbz-L-phenylalanine, potentially altering its reactivity, solubility, and binding properties.

The chemical structure consists of a central α-carbon bearing the stereogenic center (S-configuration), an amino group protected by the Cbz group, a carboxylic acid function, and a side chain containing the 2-methoxy-substituted phenyl ring. Based on structural analogies with similar compounds, the molecular formula would be C₁₈H₁₉NO₅, representing an addition of a methoxy group (OCH₃) to the standard Cbz-L-phenylalanine structure.

Synthesis Methodologies

Protection Strategy and Reaction Conditions

Applications in Peptide Chemistry

Role in Peptide Bond Formation

Cbz-2-Methoxy-L-Phenylalanine serves as a valuable building block in peptide synthesis, where the Cbz group effectively prevents unwanted reactions at the amino terminus during coupling procedures. The presence of the 2-methoxy substituent introduces additional functionality that can influence the conformational properties and binding characteristics of the resulting peptides.

In peptide coupling reactions, this protected amino acid can be utilized with various condensing agents, including carbodiimides, acetylene ethers, or more modern coupling reagents. For instance, coupling with amino acid esters would proceed according to established protocols, such as those described for N-Cbz-glycine and L-phenylalanine benzyl ester .

Deprotection Strategies

Following peptide coupling, selective removal of the Cbz protecting group can be achieved without disturbing the methoxy functionality. Common deprotection methods include catalytic hydrogenation using palladium catalysts, which cleaves the benzyl-oxygen bond while preserving the stereochemical integrity of the amino acid. Alternatively, treatment with hydrogen bromide in acetic acid provides an effective method for Cbz removal under conditions that maintain the methoxy group integrity.

Comparative Analysis with Related Compounds

Structural Comparison with Similar Derivatives

Table 1 presents a comparative analysis of Cbz-2-Methoxy-L-Phenylalanine with related compounds, highlighting key structural and physical differences:

PropertyCbz-2-Methoxy-L-PhenylalanineCbz-N-methyl-L-phenylalanineN-Cbz-L-Phenylalanine
Molecular FormulaC₁₈H₁₉NO₅ (estimated)C₁₈H₁₉NO₄C₁₇H₁₇NO₄
Molecular Weight~329 g/mol (estimated)313.3 g/mol299.32 g/mol
Protecting GroupCbz (N-terminal)Cbz (N-terminal)Cbz (N-terminal)
Ring Substituent2-Methoxy on phenylNoneNone
N-SubstituentNoneMethylNone
Physical FormLikely white to off-white powderNot specifiedWhite amorphous powder
Melting PointEst. 85-90°CNot reported85-87°C

This comparison demonstrates that while sharing the fundamental Cbz protection strategy, each derivative offers distinct structural features that can be leveraged for specific applications in peptide chemistry and pharmaceutical development .

Functional Differences

The 2-methoxy substituent in Cbz-2-Methoxy-L-Phenylalanine introduces electronic and steric factors that distinguish it from other phenylalanine derivatives. The methoxy group's electron-donating properties can influence the electrophilicity of the carboxyl group, potentially affecting reactivity in coupling reactions. Additionally, the 2-position substitution may impose conformational constraints that impact the three-dimensional structure of resulting peptides.

In contrast, Cbz-N-methyl-L-phenylalanine features N-methylation, which alters the hydrogen bonding capabilities of the amino acid backbone, while N-Cbz-L-Phenylalanine represents the unmodified phenyl ring system . These structural variations provide peptide chemists with a toolkit of building blocks that offer diverse properties for tailored applications.

Biological Significance and Research Applications

Applications in Metal Complexation

Drawing parallels with N-Cbz-L-Phenylalanine, which has been used in preparing Co(II), Zn(II), and Cd(II) complexes that display antimicrobial activity against common bacterial strains, Cbz-2-Methoxy-L-Phenylalanine might exhibit enhanced metal-chelating properties . The methoxy group could provide additional coordination sites for metal ions, potentially expanding the spectrum of antimicrobial activity or enabling novel applications in catalysis and materials science.

Analytical Methods for Characterization

Spectroscopic Identification

Characterization of Cbz-2-Methoxy-L-Phenylalanine would typically employ multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinctive signals for the methoxy protons (around 3.8-4.0 ppm in ¹H NMR) and the aromatic protons of both the phenyl ring and the Cbz group. The 2-methoxy substitution would create a characteristic splitting pattern in the aromatic region, distinguishing it from unsubstituted derivatives.

Infrared (IR) spectroscopy would display characteristic absorption bands for the carbamate C=O stretch (approximately 1690-1700 cm⁻¹), carboxylic acid C=O stretch (approximately 1700-1725 cm⁻¹), and C-O stretching vibrations from both the methoxy and Cbz groups. Mass spectrometry would confirm the molecular weight and fragmentation pattern, with expected fragments corresponding to the loss of the Cbz group and other structural features.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) methods would be valuable for purity assessment and quality control of Cbz-2-Methoxy-L-Phenylalanine. Typical HPLC conditions might involve reversed-phase columns with acetonitrile/water mobile phases containing trifluoroacetic acid or phosphate buffer modifiers. The 2-methoxy substitution would likely increase retention time compared to N-Cbz-L-Phenylalanine due to enhanced hydrophobicity.

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